cis-4-Aminotetrahydrofuran-3-ol hydrochloride

Description

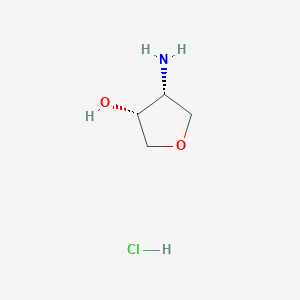

cis-4-Aminotetrahydrofuran-3-ol hydrochloride (CAS: 352534-77-1) is a bicyclic organic compound featuring a tetrahydrofuran backbone substituted with an amino (-NH₂) and hydroxyl (-OH) group in a cis spatial arrangement. The hydrochloride salt enhances its stability and solubility, making it suitable for research applications in medicinal chemistry and drug development .

Properties

IUPAC Name |

(3R,4R)-4-aminooxolan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDDJSOAVIFVIH-HJXLNUONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352534-77-1 | |

| Record name | 3-Furanol, 4-aminotetrahydro-, hydrochloride (1:1), (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352534-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-(3R,4R)-4-aminooxolan-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of cis-4-Aminotetrahydrofuran-3-ol hydrochloride involves several stepsThe reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve more scalable processes, but the fundamental chemistry remains similar.

Chemical Reactions Analysis

cis-4-Aminotetrahydrofuran-3-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

Cis-4-Aminotetrahydrofuran-3-ol hydrochloride is a chemical compound with the molecular formula C₄H₉ClNO₂ and a molecular weight of approximately 139.58 g/mol. This compound is characterized by its unique structure, which includes an amino group at the 4-position and a hydroxyl group at the 3-position of the tetrahydrofuran ring. Its stereochemistry is specified as (3S,4S), indicating the configuration around its chiral centers. The compound exists primarily as a hydrochloride salt, enhancing its solubility and utility in various applications.

Scientific Research Applications

This compound has garnered attention in several scientific fields due to its versatile properties.

Medicinal Chemistry

- Precursor for Pharmaceuticals : The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological pathways. Its ability to interact with biological systems makes it valuable for developing drugs that modulate neurotransmitter activity.

Organic Synthesis

- Building Block for Complex Molecules : It is utilized as a building block in organic synthesis, allowing chemists to construct more complex organic molecules through various reactions such as oxidation, reduction, and substitution.

Biological Studies

- Enzyme Mechanism Studies : The compound can be employed in studies investigating enzyme mechanisms and interactions with biological targets, contributing to our understanding of biochemical pathways.

Industrial Applications

- Production of Specialty Chemicals : In industrial settings, this compound is used in the production of specialty chemicals and materials, highlighting its relevance beyond academic research.

Mechanism of Action

The mechanism of action of cis-4-Aminotetrahydrofuran-3-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound can also participate in nucleophilic substitution reactions, modifying the structure and function of target molecules .

Comparison with Similar Compounds

Key Characteristics:

- Availability : Offered by suppliers like Accela and CymitQuimica in quantities ranging from 0.1g to bulk orders, with U.S. stock availability (3–5-day delivery) .

- Pricing : $170 (0.1g) to $1,700 (5g); bulk pricing requires inquiry .

- Synonyms: Includes stereochemical variants like (3R,4R)- and (3S,4S)-4-aminotetrahydrofuran-3-ol hydrochloride, as well as the trans isomer .

Comparison with Structurally Similar Compounds

Stereoisomers: cis vs. trans

The cis and trans isomers of 4-aminotetrahydrofuran-3-ol hydrochloride differ in spatial orientation, impacting physicochemical and biological properties:

The cis isomer’s intramolecular hydrogen bonding may enhance solubility and bioavailability compared to the trans form, though experimental data is lacking .

Enantiomers: (3R,4R) vs. (3S,4S)

The compound’s synonyms include enantiomers (3R,4R)- and (3S,4S)-4-aminotetrahydrofuran-3-ol hydrochloride. Enantiomers often exhibit divergent pharmacological profiles due to chiral recognition in biological systems.

Related Tetrahydrofuran Derivatives

lists related products (e.g., SY233865, SY233876), but structural details are unavailable. Generic comparisons with other aminotetrahydrofuran derivatives highlight:

- Aminotetrahydrofuran-based drugs: Often serve as scaffolds for antiviral or anticancer agents due to their conformational rigidity.

- Hydrochloride salts : Improve water solubility compared to free bases, critical for in vitro assays .

Research Implications and Limitations

- Stereochemical Sensitivity : The cis isomer’s configuration may optimize binding to chiral targets, but empirical studies are needed to validate this .

- Data Gaps : Melting point, density, and spectroscopic data (e.g., NMR, UV) for the cis compound and its analogs are unreported in the provided evidence.

Biological Activity

Overview

cis-4-Aminotetrahydrofuran-3-ol hydrochloride is a compound with the molecular formula and a molecular weight of approximately 139.58 g/mol. This compound, characterized by its amino and hydroxyl functional groups, is gaining attention in various biological research fields due to its potential pharmacological properties and applications as an intermediate in organic synthesis.

The biological activity of this compound primarily stems from its ability to interact with biological molecules through hydrogen bonding and nucleophilic substitution reactions. The amino group can form hydrogen bonds with enzymes and receptors, potentially influencing their activity and modulating various biochemical pathways.

Biological Applications

- Enzyme Interaction : Research indicates that this compound can influence enzymatic activities, particularly those related to neurotransmitter systems. Its structural features allow it to act as a precursor in synthesizing biologically active compounds that may serve as enzyme inhibitors or modulators.

- Neurotransmission Modulation : The compound has been explored for its potential to affect neurotransmitter pathways, which could have implications in treating neurological disorders. Its interactions with specific receptors are under investigation to determine its pharmacological profiles.

- Chemical Synthesis : As an intermediate, it is used in the synthesis of more complex organic molecules, which are often biologically active. The ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it versatile in synthetic chemistry .

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds such as trans-4-Aminotetrahydrofuran-3-ol hydrochloride and cis-2-Aminotetrahydrofuran-3-ol hydrochloride. These compounds share similar chemical properties but differ in their stereochemistry and biological interactions:

| Compound | Molecular Formula | Key Biological Activity |

|---|---|---|

| cis-4-Aminotetrahydrofuran-3-ol HCl | C₄H₁₀ClNO₂ | Enzyme interaction, neurotransmitter modulation |

| trans-4-Aminotetrahydrofuran-3-ol HCl | C₄H₁₀ClNO₂ | Potentially different receptor interactions |

| cis-2-Aminotetrahydrofuran-3-ol HCl | C₄H₁₀ClNO₂ | Varies by stereochemistry affecting activity |

Case Studies and Research Findings

- Synthesis and Characterization : Studies have demonstrated the synthesis of this compound using reducing agents like sodium borohydride under inert conditions to prevent oxidation. This method allows for high purity yields suitable for biological applications.

- Pharmacological Studies : In vitro studies have shown that this compound interacts with specific enzymes, suggesting potential roles as an inhibitor or modulator in biochemical pathways related to neurotransmission .

- Toxicological Assessment : Preliminary assessments indicate that while the compound has biological activity, caution is warranted due to potential toxicity observed in certain assays .

Q & A

Q. What advanced chromatographic methods are effective for separating this compound from stereoisomers or synthetic byproducts?

- Methodological Answer : Chiral stationary phases (e.g., Chiralpak IA/IB) or hydrophilic interaction liquid chromatography (HILIC) can resolve stereoisomers. Adjust mobile phase pH and organic modifier ratios to enhance selectivity. For example, UPLC methods with sub-2μm particles (e.g., ACQUITY BEH C18) improve resolution and reduce run times, as demonstrated in benidipine hydrochloride assays .

Q. How can researchers validate the stereochemical integrity of this compound during synthesis?

- Methodological Answer : Use nuclear Overhauser effect (NOE) NMR to confirm spatial proximity of protons in the cis configuration. Single-crystal X-ray diffraction provides definitive proof but requires high-purity crystals. Comparative circular dichroism (CD) with known standards can also validate enantiomeric excess. Structural analogs like (3R,4S)-4-Aminotetrahydro-pyran-3-ol hydrochloride highlight the importance of stereochemical validation .

Q. What experimental strategies address contradictions in biological activity data for this compound across different models?

- Methodological Answer : Standardize purity (≥98% via HPLC), exclude stereoisomer contamination, and control experimental variables (e.g., cell line viability, solvent effects). Use isothermal titration calorimetry (ITC) to quantify binding affinities independently. Cross-test in multiple models (e.g., in vitro enzymatic vs. in vivo pharmacokinetic studies) to isolate confounding factors .

Q. How can degradation pathways of this compound be characterized under stressed conditions?

- Methodological Answer : Perform forced degradation studies using acid/base hydrolysis, oxidation (H2O2), and photolysis. Analyze degradants via LC-MS/MS and high-resolution mass spectrometry (HRMS). For example, a clonidine hydrochloride study identified degradation products using a validated HPLC method at 207 nm . Apply QbD principles to correlate degradation kinetics with environmental factors.

Methodological Notes

- Analytical Cross-Validation : Always pair HPLC with complementary techniques (e.g., NMR, elemental analysis) to account for method-specific biases .

- Stereochemical Confirmation : Prioritize X-ray crystallography for unambiguous structural assignments, especially when synthesizing novel derivatives .

- Safety Compliance : Align waste disposal protocols with local regulations, as improper handling of hydrochloride salts can lead to environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.